
Silver;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;ZINC, commonly referred to as silver-zinc, is a compound that combines the properties of silver and zinc. This compound is widely recognized for its use in silver-zinc batteries, which are known for their high energy density and reliability. Silver-zinc batteries have been used in various applications, including aerospace, military, and medical devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver-zinc compounds can be synthesized through various methods. One common approach involves the reduction of silver nitrate with zinc powder. This reaction produces silver and zinc nitrate as products: [ \text{2AgNO}_3 + \text{Zn} \rightarrow \text{2Ag} + \text{Zn(NO}_3\text{)}_2 ]
Another method involves the co-precipitation of silver and zinc salts in an alkaline medium, followed by reduction with a suitable reducing agent .
Industrial Production Methods
Industrial production of silver-zinc compounds often involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The process typically includes steps such as mixing, heating, and reduction, followed by purification and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Silver-zinc compounds undergo various chemical reactions, including:
Oxidation: Silver can be oxidized to silver oxide, while zinc can be oxidized to zinc oxide.
Reduction: Silver oxide can be reduced back to metallic silver, and zinc oxide can be reduced to metallic zinc.
Substitution: Silver and zinc can participate in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, which acts as an electrolyte in silver-zinc batteries, and various reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include silver oxide, zinc oxide, and metallic silver and zinc. These products are essential components in the functioning of silver-zinc batteries .
Applications De Recherche Scientifique
Silver-zinc compounds have a wide range of scientific research applications:
Chemistry: Used in the development of high-energy-density batteries and as catalysts in various chemical reactions.
Medicine: Silver-zinc compounds are explored for their potential in wound healing and as antimicrobial agents.
Industry: Used in the production of batteries for aerospace, military, and consumer electronics.
Mécanisme D'action
The mechanism of action of silver-zinc compounds, particularly in batteries, involves redox reactions where silver and zinc undergo oxidation and reduction. In antimicrobial applications, silver ions disrupt microbial cell membranes, leading to cell death. Zinc ions can enhance the antimicrobial effect by generating reactive oxygen species and disrupting vital enzymes in the microbial respiratory chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Oxide: Used in similar battery applications but has a lower energy density compared to silver-zinc.
Zinc Oxide: Known for its antimicrobial properties and used in various industrial applications.
Nickel-Zinc: Another high-energy-density battery compound but with different electrochemical properties.
Uniqueness
Silver-zinc compounds are unique due to their high energy density and reliability in battery applications. They offer a higher specific energy compared to other battery chemistries, making them suitable for specialized applications such as aerospace and military .
Propriétés
Numéro CAS |
52037-01-1 |
|---|---|
Formule moléculaire |
AgZn3 |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
silver;zinc |
InChI |
InChI=1S/Ag.3Zn |
Clé InChI |
FIPJANNNXZBYTJ-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



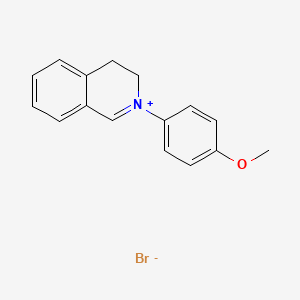
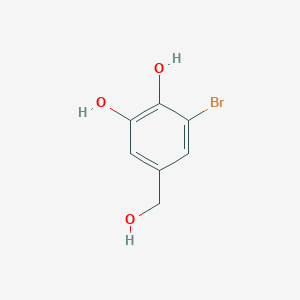
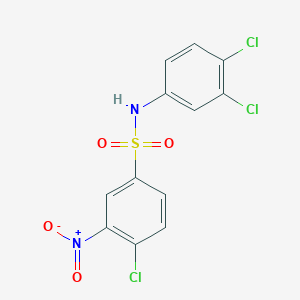

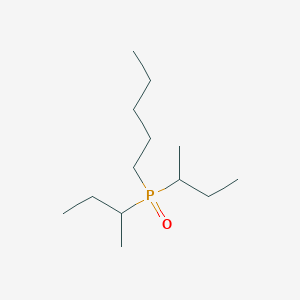
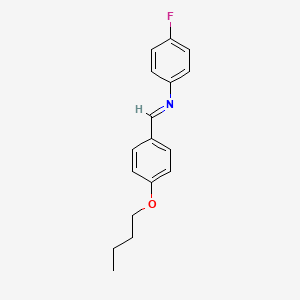


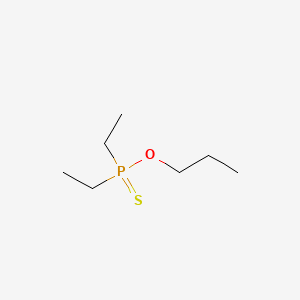

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
